molecular formula C16H17N3O2 B2668227 (E)-2-(2,6-dimethylphenoxy)-N'-(pyridin-3-ylmethylene)acetohydrazide CAS No. 328563-40-2

(E)-2-(2,6-dimethylphenoxy)-N'-(pyridin-3-ylmethylene)acetohydrazide

Cat. No.: B2668227
CAS No.: 328563-40-2
M. Wt: 283.331
InChI Key: BVVIQRSKJZVCSI-VCHYOVAHSA-N
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Description

(E)-2-(2,6-dimethylphenoxy)-N'-(pyridin-3-ylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking Applications

Research has explored the synthesis of novel compounds starting from related chemical structures, demonstrating their applications in molecular docking and in vitro screenings. For instance, a study on the synthesis of novel pyridine and fused pyridine derivatives showcased their antimicrobial and antioxidant activities. These compounds were evaluated through in silico molecular docking screenings, indicating moderate to good binding energies with target proteins, suggesting potential biomedical applications (Flefel et al., 2018).

Quantum Chemical Insights and Hydrogen Bonding Networks

Another study provided quantum chemical insights into novel pyridine-based hydrazone derivatives, highlighting their nonlinear optical (NLO) properties and the importance of intra- and intermolecular hydrogen bonds. This research demonstrated the critical role of non-covalent directional interactions in materials architecture, potentially informing the design of new materials with specific electronic or optical properties (Khalid et al., 2021).

Antimicrobial and Antimycobacterial Activities

The antimicrobial and antimycobacterial activities of derivatives have been investigated, revealing that certain synthesized compounds exhibit good antibacterial properties. This suggests potential applications in developing new antimicrobial agents for treating bacterial infections (R.V.Sidhaye et al., 2011).

Antioxidant Activity Studies

Research into the antioxidant properties of derivatives has shown remarkable activity, comparable to standard antioxidants like ascorbic acid. These findings indicate potential health benefits and applications in combating oxidative stress-related diseases (Zaki et al., 2017).

Catalytic Applications and Activation of Small Molecules

Studies on the catalytic applications of related complexes have demonstrated the ability to activate small molecules, such as CO2 reduction, underlining the potential of these compounds in catalysis and environmental remediation efforts (Nganga et al., 2017).

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-5-3-6-13(2)16(12)21-11-15(20)19-18-10-14-7-4-8-17-9-14/h3-10H,11H2,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVIQRSKJZVCSI-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322574
Record name 2-(2,6-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328563-40-2
Record name 2-(2,6-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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